molecular formula C6H6N4S B178192 Thieno[2,3-d]pyrimidine-2,4-diamine CAS No. 130750-42-4

Thieno[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B178192
CAS No.: 130750-42-4
M. Wt: 166.21 g/mol
InChI Key: WWNLEICCMKSWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-d]pyrimidine-2,4-diamine is a privileged heterocyclic scaffold in medicinal chemistry, serving as a core structural motif for developing potent inhibitors with significant research value across multiple therapeutic areas. This compound is a bioisostere of purine bases, which allows it to interact with a wide spectrum of enzymatic targets, particularly protein kinases . Its derivatives have demonstrated profound utility in oncological research, showing potent anti-proliferative activity against in vitro models of breast cancer, including both ER-positive MCF-7 and triple-negative MDA-MB-231 cell lines . The mechanism of action for this compound class frequently involves targeted kinase inhibition. Research highlights its role as a scaffold for creating ATP-competitive inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are key regulators of vascular permeability and inflammation . Inhibition of aPKC presents a promising therapeutic strategy for managing blinding eye diseases like diabetic macular edema, potentially offering an alternative to anti-VEGF therapies . Furthermore, this core structure has been utilized in the synthesis of antimicrobial agents, with novel derivatives exhibiting activity against Gram-positive and Gram-negative bacteria as well as fungal pathogens . The structure-activity relationships (SAR) of this scaffold are well-established, enabling researchers to synthesize analogues with tailored properties for specific biological targets. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130750-42-4

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

thieno[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C6H6N4S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H4,7,8,9,10)

InChI Key

WWNLEICCMKSWQV-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=NC(=C21)N)N

Canonical SMILES

C1=CSC2=NC(=NC(=C21)N)N

Synonyms

Thieno[2,3-d]pyriMidine-2,4-diaMine

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of thieno[2,3-d]pyrimidine (B153573) derivatives, providing precise information about the hydrogen and carbon environments within the molecule.

In ¹H NMR spectra of thieno[2,3-d]pyrimidine derivatives, the protons on the thiophene (B33073) and pyrimidine (B1678525) rings, as well as those on the amino groups, exhibit characteristic chemical shifts. For instance, in a novel hydrazone of a thieno[2,3-d]pyrimidine, the pyrimidine proton signal appeared at 8.37 ppm, while the NH proton was observed at a downfield shift of 12.61 ppm. mdpi.com In another series, the protons of the thiophene ring are typically found in the aromatic region of the spectrum. mdpi.com The amino protons often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. For example, in certain furo[2,3-d]pyrimidine (B11772683) analogues, which share a similar pyrimidine core, the structures were confirmed by ¹H NMR. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Thieno[2,3-d]pyrimidine Derivatives

Compound/DerivativeSolventProtonChemical Shift (δ, ppm)Multiplicity
Hydrazone of Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine mdpi.com-Pyrimidine-H8.37Singlet
Hydrazone of Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine mdpi.com-NH12.61Singlet
2,6-diamino-4-chloro-pyrimidine N-oxide researchgate.net-Pyrimidine-H7.20Singlet
2,6-diamino-4-chloro-pyrimidine N-oxide researchgate.net-NH₂6.20Singlet
Note: This table presents data from related structures to infer the expected spectral characteristics of thieno[2,3-d]pyrimidine-2,4-diamine.

The ¹³C NMR spectrum provides essential information on the carbon framework of the thieno[2,3-d]pyrimidine core. The quaternary carbons of the fused ring system, particularly those at the ring junctions and those bearing substituents, have distinct chemical shifts. The carbons of the pyrimidine ring (C2, C4) are typically observed at significant downfield shifts due to the influence of the adjacent nitrogen atoms. Carbons within the thiophene portion of the molecule also show characteristic signals. While specific data for the parent diamine is scarce, analysis of related structures like pyrano[2,3-d]pyrimidine-2,4-diones confirms the utility of ¹³C NMR in structural assignment. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Fused Pyrimidine Derivatives

Compound/DerivativeSolventCarbon AtomChemical Shift (δ, ppm)
Pyrano[2,3-d]pyrimidine-2,4-dione Analogue nih.gov-C=O~160
Pyrano[2,3-d]pyrimidine-2,4-dione Analogue nih.gov-C-NH~150
Note: This table presents data from related structures to infer the expected spectral characteristics of this compound.

Mass Spectrometry Techniques

Mass spectrometry is crucial for determining the molecular weight and elemental composition of thieno[2,3-d]pyrimidine compounds. Different ionization techniques provide complementary information.

Electron Impact Mass Spectrometry (EI-MS) is a classic technique used to determine the molecular weight and fragmentation patterns of a compound. The structures of various 2,4-diamino-furo[2,3-d]pyrimidine derivatives have been successfully confirmed using EI-MS, which would show a prominent molecular ion peak corresponding to the compound's molecular weight. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like the di-amino substituted thienopyrimidines. It typically shows the protonated molecular ion [M+H]⁺. This technique has been used to confirm the structures of various related pyrimidine derivatives, providing clear evidence of their molecular weights. nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This is a definitive method for structure confirmation. For example, the molecular formula of a complex thieno[2,3-d]pyrimidine derivative was proven to be C₂₃H₂₇N₃O₉S₂ by HR-MS, which showed the molecular ion peak at m/z = 553. researchgate.net

Table 3: Summary of Mass Spectrometry Data for Related Fused Pyrimidines

Compound/DerivativeIonization MethodObserved Ionm/zReference
Ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylateEI-MS[M]⁺- nih.gov
Pyrido-thieno[2,3-d]pyrimidine derivativeESI-MS[M]⁺553 researchgate.net
Note: This table illustrates the application of mass spectrometry techniques to related heterocyclic systems.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal technique for the analysis of thieno[2,3-d]pyrimidine compounds. It is frequently employed to confirm the molecular weight of synthesized products and to assess their purity. nih.gov In a typical application, the compound is first passed through an HPLC system to separate it from any impurities, and the eluent is then introduced into the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) is often coupled with LC to provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule. nih.gov For instance, in the characterization of various thieno[2,3-d]pyrimidine derivatives, LC-HRMS is used to confirm that the experimentally observed mass corresponds to the calculated theoretical mass of the synthesized compound. nih.gov

The mass spectrometer ionizes the molecule, and the most common adducts observed for similar heterocyclic compounds are [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode. The resulting mass-to-charge ratio (m/z) is then detected.

Table 1: Predicted LC-MS Adducts for Thieno[2,3-d]pyrimidine-2,4-dione (a related compound)

Adduct Type Predicted m/z
[M+H]⁺ 169.00662
[M+Na]⁺ 190.98856
[M-H]⁻ 166.99206
[M+K]⁺ 206.96250

Data derived from predicted values for the closely related compound 1H-thieno[2,3-d]pyrimidine-2,4-dione. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more commonly cited for the analysis of thieno[2,3-d]pyrimidine derivatives due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more volatile and thermally stable analogues. There is limited specific data available in the surveyed literature for the GC-MS analysis of this compound itself. However, the mass spectra of related derivatives have been reported, where the electron ionization (EI) at 70 eV leads to the formation of a molecular ion (M+) and characteristic fragment ions. ekb.eg

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of thieno[2,3-d]pyrimidine derivatives provides valuable structural information. For this compound, the key characteristic absorptions would be the N-H stretching vibrations of the amino groups.

In various studies of related thieno[2,3-d]pyrimidine structures, specific IR absorption bands have been used to confirm their synthesis and structure. For example, the presence of amino (NH2) groups is confirmed by characteristic bands, often appearing in the region of 3100-3500 cm⁻¹. nih.govelmergib.edu.ly The C=O moiety in keto-derivatives shows strong absorption around 1650-1730 cm⁻¹, while the C≡N group, if present as a substituent, is identified by a sharp band in the 2230–2240 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for Functional Groups in Thieno[2,3-d]pyrimidine Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
N-H Stretch (Amine) 3416 - 3459 scielo.br
N-H / NH₂ 3214 - 3470 nih.gov
C-H Stretch (Aromatic/Alkene) ~3000 - 3100 scielo.br
C-H Stretch (Alkane) 2832 - 2991 scielo.br
C=O Stretch (Amide/Keto) 1650 - 1734 researchgate.net
C=N Stretch 1585 - 1600 ekb.eg
C=C Stretch (Aromatic) 1445 - 1611 scielo.br

Data is based on various substituted thieno[2,3-d]pyrimidine derivatives. ekb.egnih.govresearchgate.netscielo.br

X-ray Crystallography for Molecular Structure Determination

For example, the crystal structure of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide was determined to be in the triclinic crystal system with a P-1 space group. mdpi.com In another study on nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, X-ray crystal structures showed that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode. nih.gov This level of detail is crucial for understanding structure-activity relationships. rsc.org

Table 3: Example Crystallographic Data for a Thieno[2,3-d]pyrimidine Derivative

Parameter Value
Compound N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Crystal System Triclinic
Space Group P-1

Data from a study on a complex derivative. mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized thieno[2,3-d]pyrimidine derivative. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the compound's purity and elemental composition. nih.gov

Table 4: Example of Elemental Analysis Data for a Thieno[2,3-d]pyrimidine Derivative

Element Calculated % Found %
C 63.58 63.81
H 4.62 4.45
N 14.83 14.70
S 11.31 11.51

Data for the derivative 3-Phenyl-5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d] nih.govrsc.orgnih.govtriazin-4(3H)-one. ekb.eg

Table 5: List of Compounds Mentioned

Compound Name
This compound
1H-thieno[2,3-d]pyrimidine-2,4-dione
N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines

Investigations into Biological Activities: in Vitro Mechanistic Studies

Target-Specific Enzyme and Receptor Inhibition

Derivatives of thieno[2,3-d]pyrimidine (B153573) have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a crucial target in oncology. The core structure of thieno[2,3-d]pyrimidine acts as a potent scaffold for designing selective EGFR inhibitors.

A significant body of research has focused on 4-anilino-substituted thieno[2,3-d]pyrimidines, where the substitution pattern on the aniline (B41778) ring is a key determinant of inhibitory potency. For instance, compounds featuring a 3-chloro-4-fluoroanilino moiety at the C4 position have shown remarkable EGFR inhibitory activity. One such derivative, which also has a 1-(2-morpholinoethyl)-1H-pyrazol-4-yl group at the C6 position, demonstrated an IC50 value of 0.041 μM against EGFR.

Further modifications, such as the incorporation of a methyl-sulfone group at the para-position of the C4-anilino ring, have led to the discovery of highly potent EGFR inhibitors. One derivative from this series exhibited an impressive IC50 value of 0.007 μM against the EGFR kinase. Structure-activity relationship (SAR) studies consistently underscore the critical role of the C4-anilino substitution for achieving high-potency EGFR inhibition.

Notably, certain thieno[2,3-d]pyrimidine derivatives have demonstrated efficacy against not only wild-type EGFR but also its clinically significant mutants, including the T790M mutant, which is a primary cause of resistance to first-generation EGFR inhibitors. For example, a 6-substituted-4-(3-ethynylphenylamino)thieno[2,3-d]pyrimidine derivative showed potent inhibition of both wild-type EGFR and the T790M mutant, with IC50 values of 0.019 μM and 0.031 μM, respectively.

Table 1: EGFR Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound ID C4-Substituent C6-Substituent EGFR IC50 (μM) EGFR T790M IC50 (μM)
Compound A 3-Chloro-4-fluoroanilino 1-(2-Morpholinoethyl)-1H-pyrazol-4-yl 0.041 Not Reported
Compound B 4-(Methyl-sulfone)anilino Not Reported 0.007 Not Reported
Compound C 3-Ethynylphenylamino Not Reported 0.019 0.031

The versatile thieno[2,3-d]pyrimidine scaffold has also been employed in the development of inhibitors for Phosphoinositide 3-kinases (PI3Ks). The PI3K family of lipid kinases is integral to cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

To address the issue of acquired resistance often seen with single-target therapies, researchers have focused on creating dual inhibitors that target both EGFR and PI3K. A series of 2-amino-substituted thieno[2,3-d]pyrimidine derivatives has shown significant inhibitory potential against PI3Kα. Among these, a compound with a morpholino group at the C2 position was identified as particularly potent, with an IC50 value of 0.049 μM against PI3Kα.

The substitution at the C2 position of the thieno[2,3-d]pyrimidine ring system is a critical factor for PI3K inhibitory activity. Structure-activity relationship studies have consistently shown that the presence of a morpholine (B109124) moiety at this position is highly favorable for potent PI3Kα inhibition.

Table 2: PI3Kα Inhibitory Activity of a Selected Thieno[2,3-d]pyrimidine Derivative

Compound ID C2-Substituent PI3Kα IC50 (μM)
Compound D Morpholino 0.049

Thieno[2,3-d]pyrimidine-2,4-diamines have been investigated for their potential to inhibit Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway that is critical for DNA synthesis and cell proliferation. DHFR inhibitors are established therapeutic agents in the treatment of cancer and microbial infections.

The 2,4-diaminothieno[2,3-d]pyrimidine scaffold serves as a bioisostere of the 2,4-diaminopteridine (B74722) core of the classical DHFR inhibitor, methotrexate. This structural analogy has spurred the exploration of thieno[2,3-d]pyrimidine derivatives as a new class of DHFR inhibitors.

A series of 5-arylthio-substituted 2,4-diaminothieno[2,3-d]pyrimidines has demonstrated significant DHFR inhibitory activity. The nature and position of substituents on the arylthio group were found to be crucial for potency. For example, a derivative with a 2',4'-dichloro-5'-methoxycarbonylphenylthio group at the C5 position exhibited a potent IC50 value of 0.03 μM against human DHFR. These compounds hold promise as antifolate agents with a potentially different spectrum of activity, which could be advantageous in overcoming resistance to existing drugs.

Table 3: DHFR Inhibitory Activity of a Selected Thieno[2,3-d]pyrimidine Derivative

Compound ID C5-Substituent Human DHFR IC50 (μM)
Compound E 2',4'-Dichloro-5'-methoxycarbonylphenylthio 0.03

The thieno[2,3-d]pyrimidine core has been successfully utilized in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a critical role in DNA repair. PARP-1 inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

A series of thieno[2,3-d]pyrimidine-4-one derivatives has been synthesized and evaluated for PARP-1 inhibitory activity. One of the most potent compounds to emerge from these studies features a cyclopropylmethyl group at the N3 position and a 2-fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl substituent at the C2 position. This compound demonstrated remarkable potency with an IC50 value of 1.1 nM against PARP-1.

The structural design of these inhibitors often mimics nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the natural substrate of PARP-1, with the thieno[2,3-d]pyrimidine-4-one scaffold serving as a key pharmacophore.

Table 4: PARP-1 Inhibitory Activity of a Selected Thieno[2,3-d]pyrimidine Derivative

Compound ID N3-Substituent C2-Substituent PARP-1 IC50 (nM)
Compound F Cyclopropylmethyl 2-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl 1.1

Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of atypical Protein Kinase C (aPKC), a family of serine/threonine kinases involved in various cellular processes, including the regulation of cell polarity and tight junctions. The inhibition of aPKC is being explored as a therapeutic strategy to control vascular permeability in conditions such as sepsis and acute respiratory distress syndrome.

A specific thieno[2,3-d]pyrimidine derivative, 2-amino-7-(3,4-dimethoxyphenyl)-N,N-dimethyl-5-oxo-5,6-dihydrothieno[2,3-d]pyrimidine-6-acetamide, has been identified as a potent and selective inhibitor of the aPKC isoform, protein kinase C zeta (PKCζ). This compound has been shown to effectively prevent vascular endothelial growth factor (VEGF)-induced vascular permeability in in vitro models.

The mechanism of action of this compound involves the inhibition of aPKC-mediated phosphorylation of downstream targets that are responsible for regulating endothelial cell-cell junctions, thereby leading to the stabilization of the vascular barrier.

Thieno[2,3-d]pyrimidine-2,4-diones have been developed as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. nih.govebi.ac.uknih.gov GnRH receptor antagonists are valuable in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids. ebi.ac.uknih.gov

A series of thieno[2,3-d]pyrimidine-2,4-dione derivatives, characterized by a 2,6-difluorobenzyl group at the N1 position and a substituted phenyl group at the C5 position, has demonstrated potent GnRH receptor antagonistic activity. One of the lead compounds from this series, featuring a 2-fluoro-5-methoxy-4-(2-methoxyethoxy)phenyl substituent at the C5 position, exhibited high binding affinity for the human GnRH receptor, with a Ki value of 0.24 nM.

These non-peptide antagonists offer potential advantages over existing peptide-based therapies, most notably the possibility of oral bioavailability. ebi.ac.uknih.gov

Table 5: GnRH Receptor Antagonistic Activity of a Selected Thieno[2,3-d]pyrimidine Derivative

Compound ID N1-Substituent C5-Substituent Human GnRH Receptor Ki (nM)
Compound G 2,6-Difluorobenzyl 2-Fluoro-5-methoxy-4-(2-methoxyethoxy)phenyl 0.24

Target-Specific Enzyme and Receptor Inhibition

Hsp90 Molecular Chaperone Inhibition

Substituted thieno[2,3-d]pyrimidine compounds have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression. A patent has described a class of substituted bicyclic thieno[2,3-d]pyrimidines for their Hsp90 inhibitory activity. google.com.pg These compounds are proposed for the treatment of diseases responsive to Hsp90 inhibition, such as cancer. google.com.pg The core thieno[2,3-d]pyrimidine ring with specific substitutions is a key feature of these inhibitors. google.com.pg While direct inhibitory data for thieno[2,3-d]pyrimidine-2,4-diamine is not detailed, the potential of the broader scaffold is evident. For context, a thienopyrimidine-based synthetic compound, NVP-BEP800, has demonstrated Hsp90 inhibition with an IC50 of 58 nM in breast cancer models, highlighting the promise of this chemical class.

Fas-Activated Serine/Threonine Kinase (FASTK) Inhibition

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated for their ability to inhibit Fas-Activated Serine/Threonine Kinase (FASTK), a protein implicated in apoptotic evasion in cancer. While specific studies on this compound were not identified, related thieno[3,2-d]pyrimidine (B1254671) derivatives have shown promise. For instance, a series of thieno[3,2-d]pyrimidine derivatives were designed and synthesized as novel Focal Adhesion Kinase (FAK) inhibitors, with one lead compound also showing potent inhibition against FMS-like tyrosine kinase 3 (FLT3). This demonstrates the potential of the thienopyrimidine core to be adapted for the inhibition of various kinases involved in cancer signaling.

Human Farnesyl Pyrophosphate Synthase Inhibition

Thienopyrimidine-based bisphosphonates have been identified as a novel class of nitrogen-containing bisphosphonate (N-BP) inhibitors of human farnesyl pyrophosphate synthase (hFPPS). This enzyme is a key player in the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids necessary for cell signaling and growth. The inhibition of hFPPS by these compounds disrupts the prenylation of small GTPase signaling proteins, which are essential for various cellular processes, including those in osteoclasts. The development of these inhibitors involved parallel synthesis techniques to create a library of structurally diverse thieno[2,3-d]pyrimidin-4-amine-based bisphosphonates for structure-activity relationship studies.

Deregulated NRF2 Transcriptional Activity Modulation

There is currently limited direct scientific literature available detailing the specific modulatory effects of this compound on the deregulated transcriptional activity of Nuclear factor erythroid 2-related factor 2 (NRF2). The NRF2 pathway is a critical regulator of cellular defense against oxidative stress, and its deregulation is implicated in various diseases, including cancer. While the broader thieno[2,3-d]pyrimidine class has been extensively studied for various biological activities, its interaction with the NRF2 pathway remains an area for future investigation.

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase) Inhibition

A significant area of research for thieno[2,3-d]pyrimidine derivatives has been their role as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine (B94841) biosynthesis pathway. Several studies have reported on 6-substituted thieno[2,3-d]pyrimidine analogs that act as dual inhibitors of GARFTase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). These compounds have shown potent anti-proliferative activity in tumor cells. Molecular docking studies have revealed that the thieno[2,3-d]pyrimidine scaffold binds effectively within the active site of GARFTase. nih.gov Specifically, the 2-amino group of the ligands forms hydrogen bonds with the backbone of Leu899 and Glu948, while the 4-oxo group interacts with the backbones of Asp951, Val946, and Gly953. nih.gov The inhibitory potency of these compounds highlights the thieno[2,3-d]pyrimidine core as a promising platform for developing novel anticancer agents targeting purine biosynthesis. nih.gov

Compound TypeTarget EnzymeKey Findings
6-Substituted Thieno[2,3-d]pyrimidinesGARFTase and AICARFTaseAct as dual inhibitors, showing anti-proliferative effects in tumor cells. nih.gov
Thieno[2,3-d]pyrimidine analogsGARFTaseThe 2-amino and 4-oxo groups are crucial for binding to the enzyme's active site. nih.gov
Phosphodiesterase Inhibition

The thieno[2,3-d]pyrimidine scaffold has been reported to be a source of inhibitors for various phosphodiesterase (PDE) isozymes. researchgate.net While specific data for this compound is limited, research on related structures provides valuable insights. For example, a series of new thieno[3,2-d]pyrimidines were designed and evaluated as selective inhibitors of phosphodiesterase type 4 (PDE4). nih.gov One of the potent compounds identified was 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine. nih.gov Furthermore, 3D-QSAR studies on thieno[3,2-d]pyrimidines as PDE4 inhibitors have been conducted to guide the design of more potent compounds. nih.gov These findings suggest that the broader thienopyrimidine class is a viable starting point for the development of selective PDE inhibitors.

Compound SeriesTarget PDEKey Findings
Thieno[3,2-d]pyrimidinesPDE4Identified potent and selective inhibitors. nih.gov
Thieno[3,2-d]pyrimidinesPDE43D-QSAR models developed to predict affinity and guide design. nih.gov
Thieno[2,3-d]pyrimidinesVarious PDEsScaffold recognized as a source of inhibitors for multiple PDE isozymes. researchgate.net
DnaG Inhibition

The bacterial DnaG primase is an essential enzyme in DNA replication and a promising target for novel antibacterial agents. While direct inhibition of DnaG by this compound has not been explicitly reported, closely related heterocyclic systems have shown activity. A review on DnaG primase inhibitors mentioned that pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines are considered lead inhibitors of E. coli DnaG primase. nih.gov This suggests that the thienopyrimidine scaffold, with appropriate substitutions and fused ring systems, has the potential to be developed into effective DnaG inhibitors. Further research is needed to explore the specific activity of this compound and its derivatives against this bacterial target. Thieno[2,3-d]pyrimidinedione derivatives have also been investigated as antibacterial agents, with some compounds showing potent activity against multi-drug resistant Gram-positive organisms. nih.gov

Cellular Pathway Modulation

Several studies have demonstrated the pro-apoptotic potential of thieno[2,3-d]pyrimidine derivatives in various cancer cell lines. For instance, a series of novel thiophene (B33073) and thieno[2,3-d]pyrimidine derivatives were evaluated for their ability to induce apoptosis in HT-29 and HepG-2 cancer cells. The investigation revealed that three of the synthesized compounds induced significant early apoptosis in HT-29 cells, while four derivatives showed even more significant early apoptotic effects in HepG-2 cells when compared to untreated controls. researchgate.net

Further mechanistic studies on a particularly potent 2-substituted hexahydrocycloocta researchgate.netnih.gov thieno[2,3-d]pyrimidine derivative, compound 9c, in the MDA-MB-468 breast cancer cell line showed an accumulation of cells in the pre-G1 phase. nih.gov This accumulation is often indicative of DNA degradation and fragmentation, a hallmark of apoptosis, suggesting that the cytotoxic effects of this compound are mediated, at least in part, through the induction of programmed cell death. nih.gov The study of a chalcone (B49325) derivative has also shed light on the distinction between apoptotic stages, utilizing Annexin V/propidium iodide double staining to differentiate between viable, early apoptotic, late apoptotic, and dead cells. ekb.eg This methodology could be applied to further elucidate the specific stages of apoptosis induced by this compound derivatives.

Thieno[2,3-d]pyrimidine derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest at different phases. One study found that a specific thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d, induced a dose-dependent cell cycle arrest at the G0/G1 phase in A549 non-small cell lung cancer cells. nih.gov Treatment with increasing concentrations of this compound led to a significant increase in the percentage of cells in the G0/G1 phase, providing a clear mechanism for its observed inhibition of cancer cell growth. nih.gov

In contrast, other derivatives have been shown to induce arrest at the G2/M phase. For example, a study on novel 2-substituted hexahydrocycloocta researchgate.netnih.gov thieno[2,3-d]pyrimidine derivatives identified a compound (9c) that caused cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. nih.gov Similarly, certain 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines were found to cause cell cycle arrest in the G2 stage for MDA-MB-231 breast cancer cells, while inducing a G1 arrest in the estrogen receptor-positive MCF-7 cell line. google.com Another study on a thieno[2,3-b]pyridine (B153569) derivative also demonstrated a significant increase in the G2/M phase population in MDA-MB-231 cells. researchgate.net This ability to halt the cell cycle at critical checkpoints underscores the therapeutic potential of this class of compounds in oncology.

While the induction of apoptosis by thieno[2,3-d]pyrimidine derivatives is established, detailed studies on the specific modulation of key apoptosis-regulating genes such as the pro-apoptotic BAX and the anti-apoptotic Bcl-2 by "this compound" are not yet widely available in the public domain. The balance between these proteins is a critical determinant of cell fate, and understanding how these compounds affect their expression would provide deeper insight into their mechanism of action. Research on other small molecules has demonstrated that decreased expression of anti-apoptotic proteins like Bcl-2 is a key cytotoxic mechanism. scielo.br Future investigations into the effects of this compound on the BAX/Bcl-2 ratio are warranted to fully elucidate its apoptotic pathway.

Antimicrobial Activity Assessments

Antibacterial Spectrum

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated notable antibacterial properties. Specifically, several synthesized thieno[2,3-d]pyrimidinediones have been evaluated for their activity against a panel of both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Two compounds, in particular, exhibited significant potency with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L against a variety of multi-drug resistant Gram-positive organisms. nih.gov This included clinically important strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One of these compounds also showed moderate activity against Gram-negative strains, with MIC values between 16 and 32 mg/L. nih.gov

Further studies have synthesized and screened other thieno[2,3-d]pyrimidine derivatives, including dithiones and their S-glycoside analogues, which also showed inhibitory activity against bacterial strains. researchgate.net The antibacterial activity of these compounds was often compared to standard antibiotics like ampicillin. nih.gov The following table summarizes the antibacterial spectrum of representative thieno[2,3-d]pyrimidinedione derivatives.

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives (MIC in mg/L)

Bacterial StrainCompound 1Compound 2
Gram-Positive
Staphylococcus aureus (MRSA)42
Staphylococcus aureus (VISA)42
Staphylococcus aureus (VRSA)42
Enterococcus faecalis (VRE)84
Streptococcus pneumoniae168
Gram-Negative
Escherichia coli>3216
Klebsiella pneumoniae>3232
Pseudomonas aeruginosa>32>32
Enterobacter aerogenes>32>32
Data sourced from studies on thieno[2,3-d]pyrimidinedione derivatives. nih.gov

It is important to note that while these findings are promising, the antibacterial activity can be highly dependent on the specific substitutions on the thieno[2,3-d]pyrimidine core. For instance, some synthesized derivatives showed selective activity primarily against Gram-positive bacteria, with limited efficacy against Gram-negative pathogens. nih.gov

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, MRSA, VRSA, VISA, VRE)

Derivatives of thieno[2,3-d]pyrimidine have demonstrated notable efficacy against a range of Gram-positive bacteria, including strains that are notoriously resistant to conventional antibiotics. nih.govnih.gov Several synthesized thieno[2,3-d]pyrimidinediones showed potent activity against multi-drug resistant Gram-positive organisms. nih.govnih.gov Two compounds, in particular, displayed significant antibacterial action with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov

Further studies have reinforced these findings, identifying thieno[2,3-d]pyrimidines as a novel antibacterial scaffold. nih.gov A research campaign that generated 51 new derivatives found that anti-Gram-positive activity can be effectively modulated, with particular success against Staphylococci (MRSA). nih.gov One specific derivative, compound 2, was highlighted for its selective antibacterial activity against resistant strains like MRSA, VRSA, VISA, and VRE. nih.gov The activity of these compounds is often evaluated against standard Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. ijacskros.com The pyrancoumarin derivative LP4C, which targets the pyrimidine (B1678525) de novo synthesis pathway, has been shown to be effective in destroying the biofilm of MRSA. frontiersin.org

Table 1: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives against Gram-Positive Bacteria

Compound Class Bacterial Strain MIC (mg/L) Source
Thieno[2,3-d]pyrimidinediones MRSA, VRSA, VISA, VRE 2-16 nih.gov, nih.gov
Thieno[2,3-d]pyrimidinedione (Compound 2) MRSA, VRSA, VISA, VRE Potent nih.gov
Substituted Thienopyrimidines Staphylococcus aureus - ijacskros.com

Note: "-" indicates that specific MIC values were not provided in the cited source, but activity was confirmed.

Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae)

The activity of thieno[2,3-d]pyrimidine derivatives against Gram-negative bacteria is generally more modest compared to their effect on Gram-positive strains. nih.gov Of the potent compounds identified, only one possessed moderate activity, with MIC values ranging from 16–32 mg/L against Gram-negative bacteria. nih.govnih.gov Many derivatives were found to be largely inactive against these pathogens. nih.gov

Screening of newly synthesized derivatives has been conducted against common Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. ijacskros.com While some studies report reasonable activity with MICs of 6.25–25 mg/L for certain cyclopenteno and cyclohexeno [b]thieno[2,3-d]-3,4-dihydropyrimidine-4-one derivatives, others found that their synthesized compounds were unfortunately inactive against Gram-negative pathogens. nih.gov Some modest activity has been noted in other derivatives against strains like Pseudomonas aeruginosa. nih.gov

Table 2: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives against Gram-Negative Bacteria

Compound Class Bacterial Strain MIC (mg/L) Source
Thieno[2,3-d]pyrimidinediones Gram-negative strains 16-32 nih.gov, nih.gov
Substituted Thienopyrimidines Pseudomonas aeruginosa - ijacskros.com
Substituted Thienopyrimidines Escherichia coli - ijacskros.com
Cyclopenteno/Cyclohexeno derivatives Gram-negative bacteria 6.25-25 nih.gov

Note: "-" indicates that specific MIC values were not provided in the cited source, but activity was confirmed.

Antifungal Spectrum (e.g., Aspergillus niger, Candida albicans, Aspergillus flavus)

The antifungal potential of the thieno[2,3-d]pyrimidine scaffold has also been a subject of investigation. Screening of derivatives has been performed against fungal strains such as Aspergillus niger and Candida albicans. ijacskros.com One study reported that a compound with an iso-propyl substituent was active against the C. albicans strain. researchgate.net Other research has tested derivatives against a variety of fungi, including Aspergillus flavus, with some compounds demonstrating modest inhibitory activity. nih.gov

Table 3: Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Class Fungal Strain Activity Noted Source
Substituted Thienopyrimidines Aspergillus niger Screened ijacskros.com
Substituted Thienopyrimidines Candida albicans Screened ijacskros.com
Derivative with iso-propyl group Candida albicans Growth inhibition researchgate.net

Other Pharmacological Activities of Derivatives

Beyond their antimicrobial properties, thieno[2,3-d]pyrimidine derivatives have been explored for a range of other therapeutic applications, including antiviral, anti-inflammatory, and antioxidant activities. ijacskros.comnih.gov

Antiviral Properties

The structural similarity of thienopyrimidines to purine bases has made them attractive candidates for antiviral drug development. nih.gov Various derivatives have been synthesized and evaluated for their potential to combat viruses. ijacskros.comnih.gov For instance, certain cyclopenteno and cyclohexeno [b]thieno[2,3-d]-3,4-dihydropyrimidine-4-one derivatives were found to be significantly more potent against herpes simplex virus (HSV) than against bacteria. nih.gov Other research has focused on synthesizing S-glycoside analogues of thieno[2,3-d]pyrimidine-2,4-dithiones as potential antiviral agents. nih.gov While initial examinations of some thieno[2,3-d]pyrimidinedione derivatives failed to detect antiviral activity, the broader class of thienopyrimidines remains an area of interest for antiviral research. nih.gov

Anti-inflammatory Actions

Thieno[2,3-d]pyrimidine derivatives have emerged as promising candidates for new anti-inflammatory agents, notably because they can be designed to lack the carboxylic acid moiety common to many NSAIDs, which is associated with gastrointestinal side effects. nih.gov A series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were synthesized and showed a significant ability to reduce carrageenan-induced paw edema in vivo. nih.gov The mechanism for this action was linked to a decrease in the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum. nih.gov One compound, in particular, exhibited potent activity comparable to the standard drug diclofenac. nih.gov Other studies have also confirmed the anti-inflammatory potential of this class of compounds. researchgate.netscielo.br

Antioxidant Potentials

The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have also been recognized. ekb.eg Research indicates that these compounds hold potential as antioxidant agents, contributing to their diverse pharmacological profile. ijacskros.com This activity is a valuable attribute, as oxidative stress is implicated in a variety of pathological conditions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Groups on Biological Efficacy

The biological activity of thieno[2,3-d]pyrimidine-2,4-diamine derivatives is profoundly influenced by the nature, size, and position of various substituent groups attached to the core scaffold.

The introduction of bulky and hydrophobic groups at specific positions on the thieno[2,3-d]pyrimidine (B153573) ring system has been a key strategy for modulating biological activity.

Research into antitumor agents has shown that introducing a relatively bulky substituent group at the C-4 position of the thieno[2,3-d]pyrimidine core significantly impacts activity. doi.org For instance, derivatives with morpholino, 2-hydroxy-ethyl-piperazin-1-yl, or 3,4-dimethoxy-phenyl-ethylamino groups at C-4 have demonstrated notable antitumor effects against liver cancer (HepG2) cell lines. doi.org Similarly, in the context of GnRH receptor antagonists, hydrophobic substituents on a 6-(4-aminophenyl) group were found to be preferable for good receptor binding. nih.gov

The C-6 position is also critical for activity. In the development of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, substituting the 6-position with an ethyl group instead of a methyl group was shown to increase potency by two to three orders of magnitude. nih.gov This enhancement is attributed to increased hydrophobic interactions between the 6-ethyl group and specific amino acid residues, such as Val115, in the enzyme's active site. nih.gov However, SAR studies also indicate a potential for steric hindrance; a bulky 6-ethyl group combined with an adjacent naphthyl ring led to a decrease in potency, suggesting an optimal size limit for substituents at this position. nih.gov

Furthermore, substitutions on peripheral phenyl rings attached to the core are important. For antibacterial agents based on a related quinazoline (B50416) scaffold, lipophilic and electron-withdrawing groups like trifluoromethyl and chloro on an N4-benzylamine side-chain were found to be beneficial for potency. rsc.org In the design of TS inhibitors, nonclassical analogues with electron-withdrawing groups at the 3- and/or 4-positions of a phenyl side chain demonstrated the best inhibitory power. core.ac.uk

Table 1: Effect of Bulky and Hydrophobic Substituents on Biological Activity
PositionSubstituent TypeObserved EffectTarget/ActivityReference
C-4Bulky groups (e.g., morpholino, substituted piperazinyl)Remarkable influence on activityAntitumor (HepG2) doi.org
C-6Ethyl (vs. Methyl)Increased potency (2-3 orders of magnitude)TS/DHFR Inhibition nih.gov
C-6Bulky isopropyl groupAnticipated to restrict conformation and enhance hydrophobic interactionsTS/DHFR Inhibition core.ac.uk
6-Aryl GroupHydrophobic substituentsPreferred for good receptor bindingGnRH Receptor Antagonism nih.gov
Peripheral Phenyl RingElectron-withdrawing groups (e.g., -Cl, -CF3)Beneficial for potencyAntibacterial / TS Inhibition rsc.orgcore.ac.uk

Fusing additional heterocyclic or carbocyclic rings to the thieno[2,3-d]pyrimidine scaffold creates tricyclic or polycyclic systems with distinct biological profiles. The nature of these fused rings is a critical determinant of activity and selectivity.

For example, fusing a tetrahydrobenzene ring to create 5,6,7,8-tetrahydrobenzo rsc.orgnih.govthieno[2,3-d]pyrimidine derivatives has yielded compounds with significant potency against breast cancer cell lines like MDA-MB-231. nih.gov The fusion of a pyrido ring to the thieno[2,3-d]pyrimidine core has also led to potent inhibitors of the epidermal growth factor receptor (EGFR), including against drug-resistant mutant forms of the enzyme. frontiersin.org

The choice of the core heterocyclic system itself is paramount. Studies comparing different thienopyrimidine isomers or related scaffolds like quinazolines have shown significant differences in activity. For instance, replacing a quinazoline core with a thieno[3,2-d]pyrimidine (B1254671) scaffold led to a decrease in antibacterial activity, highlighting the specific contribution of the fused ring system. rsc.org The strategic fusion of different rings, such as converting a pyrido[1,2-a]- fragment to pyrrolo[1,2-a]- or azepino[1,2-a]- rings, is a method used to explore SAR and optimize bioactivity. researchgate.net These complex fused systems offer a wider range of interaction possibilities with biological receptors. ijacskros.comresearchgate.net

The amino groups at the C-2 and C-4 positions, which define the 2,4-diamine substitution pattern, are fundamental to the biological activity of this class of compounds. Their ability to act as hydrogen bond donors and acceptors is crucial for molecular recognition at the target's active site.

The substitution pattern on the pyrimidine (B1678525) ring is a key determinant of target selectivity. For folate-dependent enzymes, a 2,4-diamino-substituted pyrimidine ring is considered a critical feature for potent DHFR inhibition, whereas a 2-amino-4-oxo substitution is preferred for potent TS inhibition. nih.gov This illustrates how subtle changes to the pyrimidine core can redirect the molecule's primary biological target.

Molecular modeling and X-ray crystallography have confirmed the role of these groups in binding. The N1 atom of the pyrimidine ring and the 2-amino group of 5,6,7,8-tetrahydrobenzo rsc.orgnih.govthieno[2,3-d]pyrimidine derivatives have been shown to form essential water-mediated hydrogen bond interactions with the Cysβ239 residue in the colchicine (B1669291) binding site of tubulin. mdpi.com Furthermore, the development of potent anticancer agents has involved creating derivatives with additional amino groups, such as 4,5-diamino-thieno[2,3-d]pyrimidines, which have demonstrated significant antiproliferative effects. nih.gov The integrity of the pyrimidine ring and its specific amino substitution pattern are therefore indispensable for the compound's function.

Conformational Analysis and Molecular Flexibility in Activity

The three-dimensional shape (conformation) and flexibility of this compound derivatives are critical factors governing their interaction with biological targets. The molecule's ability to adopt a specific, low-energy conformation that is complementary to the binding site of a receptor or enzyme is essential for high-affinity binding and potent biological activity.

The conformation of these molecules is often determined by the rotation around several single bonds, particularly those connecting substituent groups to the core scaffold. mdpi.com Studies have shown that restricting this rotational freedom can lock the molecule into a more bioactive conformation. For example, introducing a methyl group on an aniline (B41778) nitrogen substituent was found to restrict the free rotation of the C-N bond, which in turn limited the conformation of the anilino ring and had a significant impact on biological activity. mdpi.com This principle has been exploited in molecular design by incorporating rigidifying elements, such as a tetrahydroquinoline ring, to further restrict conformational flexibility and enhance potency. mdpi.com

Similarly, the introduction of a bulky isopropyl group at the C-6 position has been proposed as a strategy to restrict the conformation of substituents at the adjacent C-5 position, thereby influencing the molecule's biological effects. core.ac.uk In another example, molecular modeling revealed that a potent LHRH receptor antagonist adopted a specific conformation where a methoxyurea (B1295109) side chain formed an intramolecular hydrogen bond. nih.gov This conformation shields polar groups from the solvent, which is thought to reduce the energetic cost of desolvation upon entering the cell membrane, thereby improving oral bioavailability. nih.gov These findings underscore the importance of conformational control in designing drugs with optimized pharmacokinetic and pharmacodynamic properties.

Ligand-Target Interaction Analysis for Optimized Activity

Understanding the precise molecular interactions between a this compound derivative (the ligand) and its biological target is the ultimate goal of SAR studies and is crucial for optimizing activity. Techniques such as molecular docking, X-ray crystallography, and molecular dynamics simulations are used to visualize and analyze these interactions at an atomic level.

Molecular docking studies have been widely used to predict the binding mode of these compounds. For example, potent antitumor derivatives were shown to embed tightly into the active pocket of EGFR. doi.org In another study targeting tubulin, computational modeling revealed that the thieno[2,3-d]pyrimidine scaffold of microtubule-targeting agents overlapped with the A- and C-rings of colchicine within its binding site. mdpi.com These models also identified key hydrogen bonding interactions, such as those between the pyrimidine N1 and 2-amino group with the residue Cysβ239, guiding further optimization. mdpi.com

X-ray crystallography provides definitive experimental evidence of the binding mode. A crystal structure of a 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivative bound to DHFR confirmed that the heterocyclic ring binds in a "folate" orientation, similar to the enzyme's natural substrate. nih.gov This structural data also revealed a critical hydrophobic interaction between the compound's 6-ethyl group and the Val115 residue of the enzyme, explaining the increased potency of the 6-ethyl analogue. nih.gov For other targets, such as the A2A adenosine (B11128) receptor, docking studies have identified specific hydrophobic interactions with residues like Leu190, Leu194, and Phe201 that are critical for binding. nih.gov By elucidating these specific ligand-target interactions, researchers can rationally design next-generation inhibitors with improved affinity and selectivity. researchgate.netarxiv.org

Table 2: Summary of Ligand-Target Interactions
Target Enzyme/ReceptorKey Interacting ResiduesType of InteractionReference
Dihydrofolate Reductase (DHFR)Val115Hydrophobic interaction with 6-ethyl group nih.gov
Tubulin (Colchicine Site)Cysβ239Water-mediated hydrogen bond with pyrimidine N1 and 2-NH2 mdpi.com
A2A Adenosine Receptor (A2AAR)Leu190, Leu194, Phe201, Val239Hydrophobic interactions nih.gov
Epidermal Growth Factor Receptor (EGFR)Active pocket residuesTight binding, shape complementarity doi.org
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Active site residuesBinding interactions explored via docking nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations confirm the binding modes predicted by docking and provide insights into the conformational changes of both the ligand and the protein. A study on a thieno[2,3-d]pyrimidine-based EGFR inhibitor involved a 100-nanosecond MD simulation, which confirmed the precise and stable binding of the compound within the EGFR active site nih.govresearchgate.net. These simulations are crucial for validating the docking results and ensuring that the predicted interactions are maintained in a dynamic, more physiologically relevant environment nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide a deeper understanding of molecular structure, stability, and reactivity based on the principles of quantum mechanics.

DFT has become a powerful tool for the semi-quantitative study of organic reactivity nih.gov. It is used to calculate various reactivity descriptors such as chemical potential, hardness, and electrophilicity, which help in understanding and predicting the chemical behavior of a molecule nih.govmdpi.com. For thieno[2,3-d]pyrimidine (B153573) derivatives, DFT calculations have been used to select the most stable conformers for further study mdpi.com. The Fukui function, a key concept in conceptual DFT, helps in identifying the most reactive sites within a molecule by representing the changes in electron density as electrons are added or removed nih.gov. This level of analysis is crucial for understanding reaction mechanisms and for designing molecules with specific reactivity profiles.

HOMO-LUMO Orbital Analysis

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. For instance, in a study of various thieno[2,3-d]pyrimidine derivatives, DFT calculations have been used to understand their electronic charge distribution and predict their bonding to biological targets like VEGFR-2.

Table 1: Frontier Orbital Energies and Energy Gap of a Thieno[2,3-d]pyrimidine Derivative

Parameter Value (eV)
EHOMO -5.68
ELUMO -3.31

This interactive table provides a snapshot of the frontier orbital energies for a representative thieno[2,3-d]pyrimidine derivative, illustrating the typical energy gap that influences its chemical behavior.

Reactivity Descriptors

Quantum chemical calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies and are instrumental in predicting how a molecule will interact with other chemical species. Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when a molecule accepts an electron. It is approximated as EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (IP - EA) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

DFT-based calculations have been utilized to compute these descriptors for various thieno[2,3-d]pyrimidine derivatives, aiding in the rational design of potent molecules with optimized electrostatic properties for improved binding and efficacy. scispace.com

Table 2: Calculated Global Reactivity Descriptors for a Thieno[2,3-d]pyrimidine Derivative

Descriptor Value (eV)
Ionization Potential (IP) 4.605
Electron Affinity (EA) 1.834
Electronegativity (χ) 3.219
Chemical Hardness (η) 1.386
Chemical Softness (σ) 0.722

This interactive table presents the calculated global reactivity descriptors for a specific thieno[2,3-d]pyrimidine derivative, providing insights into its chemical reactivity and potential for interaction with biological targets. nih.gov

Computer-Aided Drug Design (CADD) Strategies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. For thieno[2,3-d]pyrimidine-2,4-diamine and its analogs, CADD strategies have been pivotal in identifying their potential as inhibitors of various biological targets, particularly protein kinases.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the binding modes of thieno[2,3-d]pyrimidine derivatives within the active sites of target proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov For example, docking studies have shown that these compounds can form key hydrogen bond interactions with amino acid residues in the ATP-binding pocket of these kinases, explaining their inhibitory activity. nih.gov The binding energies calculated from docking simulations can help in prioritizing compounds for synthesis and biological evaluation. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For thieno[2,3-d]pyrimidine derivatives, pharmacophore models have been developed based on known active compounds to identify the key features required for potent inhibition of targets like VEGFR-2. semanticscholar.org These models serve as 3D queries for virtual screening of large compound libraries to identify novel hits with the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of newly designed molecules.

For thieno[2,3-d]pyrimidine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their anticancer activity. researchgate.net These models often reveal that properties such as molecular shape, electrostatic potential, and specific substituent effects are crucial for high inhibitory activity against targets like dihydrofolate reductase (DHFR). scispace.com For instance, a QSAR study on thieno[2,3-d]pyrimidine-2,4-diones as monocarboxylate transporter 1 (MCT1) inhibitors found that relative negative partial charge, solvation energy, and radius of gyration have a decisive influence on their inhibitory activity. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In the process of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools are increasingly used to evaluate the drug-likeness of compounds at an early stage, thereby reducing the likelihood of late-stage failures.

For thieno[2,3-d]pyrimidine derivatives, computational ADMET studies have been performed to assess their potential for drug development. nih.govnih.gov These studies predict various parameters, including:

Absorption: Parameters like intestinal absorption and oral bioavailability are predicted to estimate how well the compound will be absorbed into the bloodstream.

Distribution: Predictions of blood-brain barrier (BBB) penetration are important for drugs targeting the central nervous system, while plasma protein binding affects the free concentration of the drug.

Metabolism: The potential for inhibition of cytochrome P450 (CYP) enzymes, such as CYP2D6, is assessed to predict drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body are considered.

Toxicity: Various toxicity endpoints, such as developmental toxicity potential, are predicted to identify potential safety concerns. nih.gov

Pharmacokinetic studies on certain thieno[2,3-d]pyrimidine derivatives have revealed good permeability and gastrointestinal absorption with no violations of Lipinski's rule of five. mdpi.com

Table 3: Predicted ADMET Properties of a Thieno[2,3-d]pyrimidine Derivative

Property Predicted Value/Level
Blood-Brain Barrier (BBB) Penetration Low to Very Low
Aqueous Solubility (L-Sol) Favorable
Intestinal Absorption (L-Abs) Favorable
CYP2D6 Inhibition Non-inhibitory

This interactive table summarizes the in silico predicted ADMET properties for a representative thieno[2,3-d]pyrimidine derivative, highlighting its drug-like characteristics. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape on Thieno[2,3-d]pyrimidine-2,4-diamine

The thieno[2,3-d]pyrimidine (B153573) nucleus is a bioisostere of purine (B94841), a fundamental component of DNA and RNA, which underpins its broad spectrum of biological activities. mdpi.comnih.gov Current research is heavily concentrated on the synthesis and biological evaluation of its derivatives, primarily as anticancer agents. nih.govresearchgate.netijacskros.com These compounds have been investigated for their potential to inhibit various protein kinases, which are crucial for cell signaling and proliferation. ontosight.airesearchgate.net

The structural versatility of the this compound core allows for extensive chemical modifications at multiple positions, leading to the generation of large libraries of compounds with diverse pharmacological profiles. mdpi.commdpi.com Researchers have explored substitutions on the pyrimidine (B1678525) and thiophene (B33073) rings to enhance potency and selectivity. researchgate.net Beyond oncology, these derivatives have also demonstrated potential as anti-inflammatory, antimicrobial, and antiviral agents, highlighting the broad therapeutic applicability of this scaffold. mdpi.comijacskros.com

Identification of Promising Lead Compounds and Derivatives

A number of this compound derivatives have emerged as promising lead compounds in preclinical studies. For instance, certain derivatives have shown potent inhibitory activity against cancer cell lines such as HepG2 (hepatic carcinoma) and various breast cancer cell lines. nih.gov

One notable derivative, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netThis compound , has demonstrated significant anti-tumor effects in in vivo xenograft models. mdpi.com Another promising compound, 21a , a thieno[2,3-d]pyrimidine-2,4-dione derivative, has been identified as a potent and orally bioavailable gonadotropin-releasing hormone receptor antagonist. nih.gov

Furthermore, compound 6g , a protoporphyrinogen (B1215707) IX oxidase inhibitor with a thieno[2,3-d]pyrimidine-2,4-dione core, has exhibited excellent and broad-spectrum weed control, indicating potential applications in agriculture. nih.gov The introduction of different substituents at the C-2 and C-4 positions of the pyrimidine ring has been a key strategy in developing these potent molecules. nih.govnih.gov

Compound NameKey Research Findings
N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netThis compoundDemonstrated significant anti-tumor effects in an in vivo xenograft model. mdpi.com
Compound 21aA potent and orally bioavailable gonadotropin-releasing hormone receptor antagonist. nih.gov
Compound 6gA highly potent protoporphyrinogen IX oxidase inhibitor with potential herbicidal application. nih.gov
Substituted thieno[2,3-d]pyrimidin-2-ylmethanaminesA combinatorial library of over 230 compounds has been synthesized, demonstrating the scaffold's suitability for generating diverse chemical entities. mdpi.com

Gaps in Current Knowledge and Unexplored Research Avenues

Despite the extensive research into the anticancer properties of thieno[2,3-d]pyrimidine-2,4-diamines, several knowledge gaps and unexplored avenues remain. The primary focus on oncology has left the potential of these compounds in other therapeutic areas, such as neurodegenerative and metabolic diseases, largely unexplored. nih.gov

Furthermore, while many studies report in vitro activity, there is a comparative lack of comprehensive in vivo efficacy and pharmacokinetic data for many promising derivatives. The long-term toxicity and metabolic fate of these compounds are also areas that warrant further investigation. A systematic exploration of the structure-activity relationship (SAR) across a wider range of biological targets could unlock new therapeutic applications.

Potential for Novel Therapeutic Agent Development

The inherent "drug-like" properties of the thieno[2,3-d]pyrimidine scaffold, combined with its proven biological activity, position it as a strong candidate for the development of novel therapeutic agents. ijacskros.com The potential to modulate various biological targets through chemical modification offers a pathway to develop targeted therapies with improved efficacy and reduced side effects.

The development of kinase inhibitors remains a highly promising area. ontosight.airesearchgate.net Additionally, the exploration of these compounds as allosteric modulators or as agents targeting protein-protein interactions could lead to breakthroughs in treating diseases that are currently difficult to manage. The established synthetic routes allow for the efficient generation of new analogs for screening and optimization, accelerating the drug discovery process.

Synergistic Approaches: Combinatorial Synthesis and Advanced Computational Methods

The synergy between combinatorial synthesis and advanced computational methods presents a powerful strategy for accelerating the discovery of new this compound-based drugs. Combinatorial chemistry techniques enable the rapid synthesis of large and diverse libraries of compounds by systematically varying substituents at different positions of the core scaffold. mdpi.com

In parallel, advanced computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity and binding modes of these compounds. mdpi.comnih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. This integrated approach has already shown success in identifying potent inhibitors and will undoubtedly play a crucial role in the future development of therapeutics derived from this versatile scaffold.

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